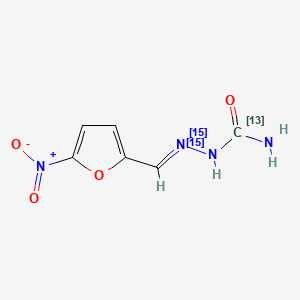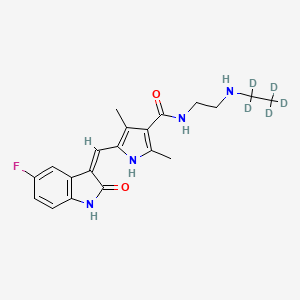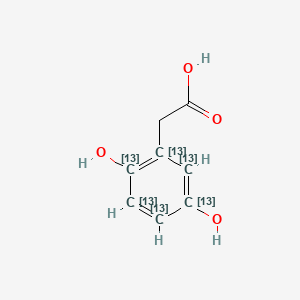
6alpha-Bromo androstenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Bromo androstenedione, also known as (6alpha)-6-Bromoandrost-4-ene-3,17-dione, is a nonsteroidal, non-aromatizable, competitive inhibitor of aromatase. This compound binds to the active site of the enzyme aromatase, blocking the conversion of testosterone to estradiol. It has been shown to inhibit aromatase activity in vitro at an IC50 of about 5 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromo androstenedione typically involves the bromination of androstenedione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6alpha position. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as chloroform. The reaction temperature is maintained at a low level to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of biotransformation processes. For instance, phytosterols can be converted into androstenedione using microbial species such as Mycolicibacterium sp. and Mycolicibacterium neoaurum. These microorganisms are genetically modified to enhance the yield of androstenedione, which can then be brominated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Bromo androstenedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 6alpha position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6alpha-Bromoandrostenedione derivatives with additional oxygen-containing functional groups, while reduction may produce 6alpha-Bromoandrostanediol .
Scientific Research Applications
6alpha-Bromo androstenedione has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal aromatase inhibitors.
Biology: The compound is used to investigate the role of aromatase in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of estrogen-dependent diseases such as breast cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
6alpha-Bromo androstenedione exerts its effects by competitively inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By binding to the active site of aromatase, this compound prevents this conversion, leading to a decrease in estrogen levels. This mechanism is particularly useful in the treatment of estrogen-dependent conditions .
Comparison with Similar Compounds
Androstenedione: A natural steroid hormone that serves as a precursor to testosterone and estrone.
6alpha-Fluoro androstenedione: Similar to 6alpha-Bromo androstenedione but with a fluorine atom at the 6alpha position.
6alpha-Chloro androstenedione: Similar to this compound but with a chlorine atom at the 6alpha position.
Comparison: this compound is unique due to its high affinity for aromatase and its non-aromatizable nature. Compared to its fluorine and chlorine analogs, the bromine derivative exhibits distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-BMSLSITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707259 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61145-67-3 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

